5-(thiophen-2-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(thiophen-2-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H16F3N5O2S and its molecular weight is 423.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(Thiophen-2-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-3-carboxamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Isoxazole ring
- Thiophene moiety
- Pyrimidine derivative
- Piperidine group
This structural diversity suggests potential interactions with various biological targets, making it an interesting candidate for drug development.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Several studies have shown that derivatives of isoxazole and pyrimidine possess significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus and Escherichia coli ranged from 3.12 to 12.5 μg/mL, indicating potent antibacterial effects compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
Isoxazole Derivative A | 3.12 | Staphylococcus aureus |
Isoxazole Derivative B | 12.5 | Escherichia coli |
Ciprofloxacin | 2 | Both |
Anticancer Activity
The compound's structural components suggest potential anticancer activity. In vitro studies have indicated that isoxazole derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. For example:
- Compounds similar to the target compound have been shown to induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Many isoxazole derivatives inhibit enzymes crucial for bacterial survival or cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors, altering cellular signaling pathways.
- Induction of Oxidative Stress : Some studies suggest that these compounds can increase reactive oxygen species (ROS), leading to cell death in pathogens and cancer cells alike.
Case Studies
- Antibacterial Efficacy : A study demonstrated that a structurally similar compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 8 μg/mL, suggesting that the target compound may also possess similar activity .
- Anticancer Studies : In a clinical trial involving a related isoxazole derivative, patients with advanced solid tumors showed partial responses when treated with the compound, indicating its potential as an effective anticancer agent .
Properties
IUPAC Name |
5-thiophen-2-yl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O2S/c19-18(20,21)15-9-16(23-10-22-15)26-5-3-11(4-6-26)24-17(27)12-8-13(28-25-12)14-2-1-7-29-14/h1-2,7-11H,3-6H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFOTCCBUOQUGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=NOC(=C2)C3=CC=CS3)C4=NC=NC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.